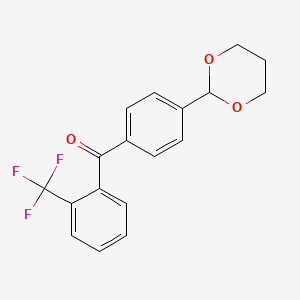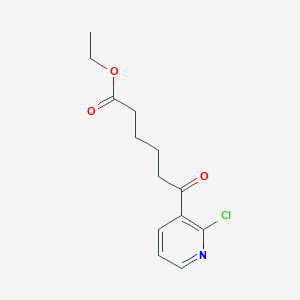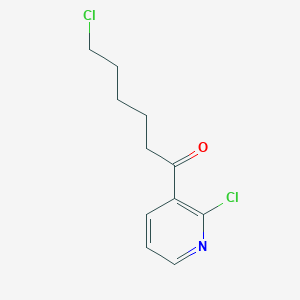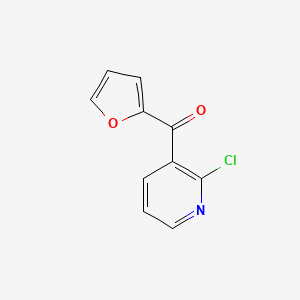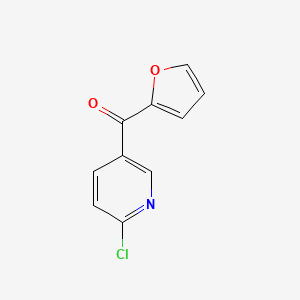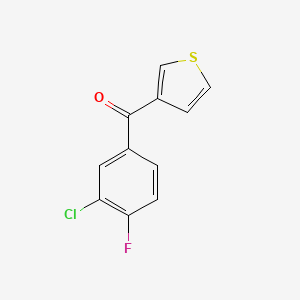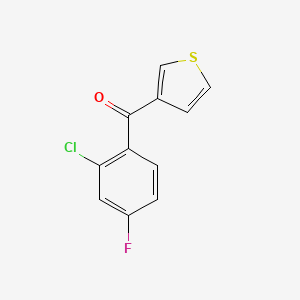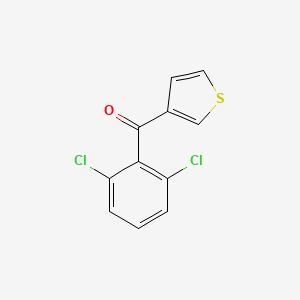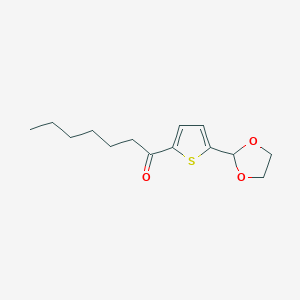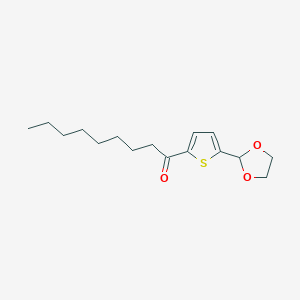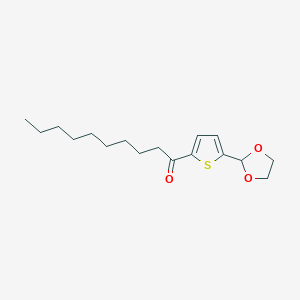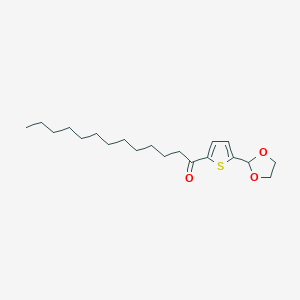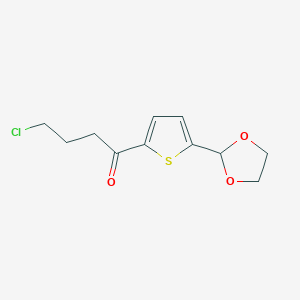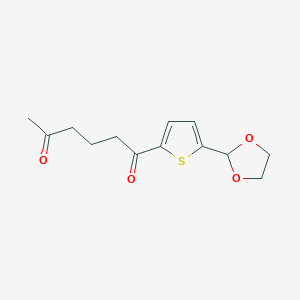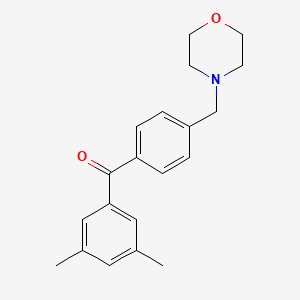
3,5-Dimethyl-4'-morpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4’-morpholinomethyl benzophenone is a compound with the molecular formula C20H23NO2 . It is also known as Michler’s ketone, a fluorescent compound that is extensively used in various fields of research and industry due to its unique properties.
Molecular Structure Analysis
The 3,5-dimethyl-4’-morpholinomethyl benzophenone molecule contains a total of 48 bonds. There are 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dimethyl-4’-morpholinomethyl benzophenone is 309.4 g/mol. More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Photochemical Properties and Applications
Benzophenone (BP) photochemistry plays a significant role in various fields like biological chemistry, bioorganic chemistry, and material science. BP photophores, upon excitation, form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds. This leads to diverse applications such as binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. BP's low reactivity with water, stability in ambient light, and convenient excitation make it advantageous for these applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Polymerization Photoinitiators
The reactivity of substituted benzophenones like 3,5-Dimethyl-4'-morpholinomethyl benzophenone is crucial in polymerization processes. The efficiency of these photoinitiators, as demonstrated by the behavior of various hydroxyalkylphenylketones, is significantly influenced by the nature and position of substituents. These compounds play a pivotal role in the polymerization of materials like methyl methacrylate (MMA) and are fundamental in developing photosensitive copolymerizable systems, providing polymers with high reactivity and durability (Fouassier, Ruhlmann, Graff, Morlet‐Savary, & Wieder, 1995).
Synthesis and Structural Analysis
The study of the reaction of similar compounds to 3,5-Dimethyl-4'-morpholinomethyl benzophenone, like 2,5-dimethyl-3,4-dinitrothiophen, with secondary amines, contributes to the understanding of their structural and reactive properties. Such research helps in elucidating the crystal structure, bond lengths, and steric hindrances, crucial for the development of new chemical entities and materials (Mugnoli, Dell'erba, Guanti, & Novi, 1980).
Anticancer Drug Synthesis
Benzophenone derivatives, including those with morpholine groups, are investigated for their potential in anticancer drug synthesis. These compounds have shown significant cytotoxicity against various cancer cell lines, leading to research in synthesizing novel benzophenone analogues and evaluating their role in inhibiting neoplastic development (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).
Environmental Applications
Benzophenone derivatives are also significant in environmental applications. For example, the study on the removal of benzophenone-4 from water using tertiary amine-functionalized adsorption resins highlights the environmental-friendly methods of dealing with pollutants and protecting water resources (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).
Safety And Hazards
While specific safety and hazard information for 3,5-Dimethyl-4’-morpholinomethyl benzophenone is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-11-16(2)13-19(12-15)20(22)18-5-3-17(4-6-18)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRMCWKZGFPWJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642640 |
Source


|
| Record name | (3,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4'-morpholinomethyl benzophenone | |
CAS RN |
898770-17-7 |
Source


|
| Record name | (3,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

